Kinase Hinge-Binding Efficiency: Conformational Advantage Over Aromatic Analogs
Derivatives constructed from the 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine scaffold demonstrate superior FMS kinase inhibition relative to the lead compound KIST101029. The most potent derivative (Compound 1r) achieved an IC50 of 30 nM against FMS kinase, representing a 3.2-fold improvement in potency versus KIST101029 (IC50 = 96 nM) [1]. This gain is attributed to the saturated pyrrolidine ring's ability to adopt a puckered conformation that optimizes hydrogen-bonding with the kinase hinge region—a conformational flexibility absent in fully aromatic 1H-pyrrolo[3,2-c]pyridine analogs.
| Evidence Dimension | FMS kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (for derivative 1r built from the 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine scaffold) |
| Comparator Or Baseline | KIST101029 (lead compound): IC50 = 96 nM |
| Quantified Difference | 3.2-fold more potent |
| Conditions | In vitro kinase inhibition assay using recombinant FMS kinase |
Why This Matters
Procurement of the dihydro scaffold enables construction of kinase inhibitors with 3.2× greater potency at the lead optimization stage, directly impacting compound progression decisions and IP strategy.
- [1] El-Gamal, M. I. et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J Enzyme Inhib Med Chem. 2018;33(1):1160-1166. View Source
